2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone
Description
This compound features a piperidine core substituted at the 4-position with a pyridin-2-ylthio methyl group and a 4-fluorophenylacetyl moiety. The pyridin-2-ylthio group introduces sulfur-based electronic effects, while the 4-fluorophenyl group enhances lipophilicity and metabolic stability, common in bioactive molecules . Its synthesis likely involves coupling reactions similar to those described for analogs (e.g., HOBt/TBTU-mediated amidation) .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2OS/c20-17-6-4-15(5-7-17)13-19(23)22-11-8-16(9-12-22)14-24-18-3-1-2-10-21-18/h1-7,10,16H,8-9,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWYCKXPSLUILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzaldehyde with piperidine to form an intermediate, which is then reacted with pyridine-2-thiol in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : The target compound’s pyridin-2-ylthio group likely increases logP compared to oxadiazole-containing analogs (e.g., : predicted density 1.218 g/cm³), but reduces aqueous solubility . Fluorine substituents generally enhance membrane permeability .
- Metabolic Stability : Thioether groups (target compound) are prone to oxidation, whereas oxadiazoles () and trifluoromethyl groups (MK47) resist metabolic degradation .
Biological Activity
2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone, also known by its CAS number 1421450-48-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 376.5 g/mol. The structure features a fluorophenyl group and a piperidine ring, which are common in many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁FN₂OS₂ |
| Molecular Weight | 376.5 g/mol |
| CAS Number | 1421450-48-7 |
Synthesis
The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-fluorobenzaldehyde with piperidine to form an intermediate. This intermediate is subsequently reacted with pyridine-2-thiol in the presence of a catalyst. The reaction conditions are crucial for achieving high yields and purity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The presence of the fluorine atom enhances the compound's stability and lipophilicity, potentially increasing its efficacy against various cancer cell lines .
- Anticonvulsant Effects : Analogous compounds have demonstrated anticonvulsant activity, which could be attributed to their ability to modulate neurotransmitter systems .
- Antimicrobial Activity : Some derivatives have shown promising antibacterial effects, suggesting that this compound may also possess similar properties.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including receptors and enzymes involved in various biochemical pathways. The exact mechanisms remain under investigation but may involve modulation of signaling pathways related to inflammation and cell growth.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Efficacy : A study on thiazole-bearing molecules highlighted the importance of structural modifications for enhancing anticancer effects. The findings suggest that similar modifications in this compound could lead to improved antitumor activity .
- Neuropharmacological Studies : Research into piperazine derivatives indicates that modifications such as those found in this compound could yield significant anticonvulsant properties, warranting further exploration in preclinical models .
- Antimicrobial Studies : Investigations into phenylthiazole derivatives demonstrated notable antibacterial activity, which may provide insights into the potential antimicrobial effects of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
